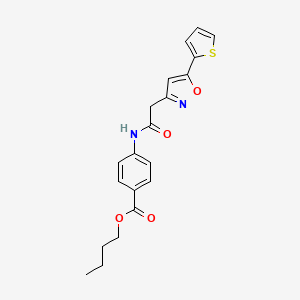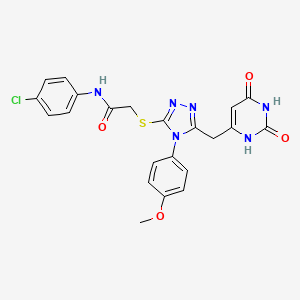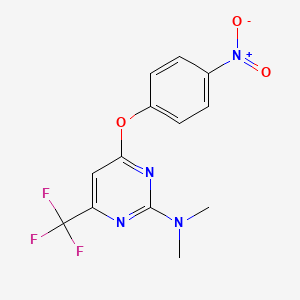
N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine, also known as DNTF, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis and cell death. Additionally, this compound has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro and in vivo, making it a safe compound for use in scientific research. It has been shown to have no significant effect on blood pressure, heart rate, or body temperature in animal studies. Additionally, this compound has been found to have no significant effect on liver and kidney function in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine in lab experiments is its potent antitumor, antibacterial, and antifungal activity. Additionally, this compound is a stable compound that can be easily synthesized and purified. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine. One potential direction is the development of new anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of bacterial and fungal infections. Finally, the development of new methods for synthesizing and purifying this compound could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine involves the reaction of 2-aminopyrimidine with 4-nitrophenol and trifluoromethyl iodide in the presence of dimethylformamide and potassium carbonate. The resulting product is then purified using column chromatography to obtain a white solid with a yield of approximately 60%.
Applications De Recherche Scientifique
N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been found to possess potent antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(4-nitrophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3/c1-19(2)12-17-10(13(14,15)16)7-11(18-12)23-9-5-3-8(4-6-9)20(21)22/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEIVMWKBFLHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


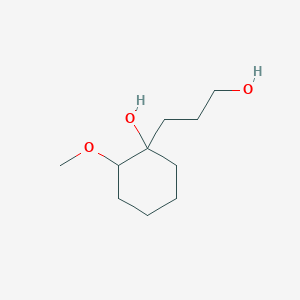
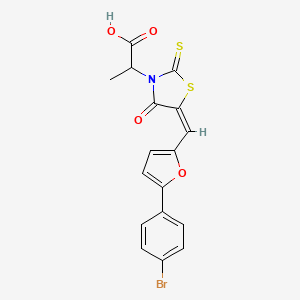
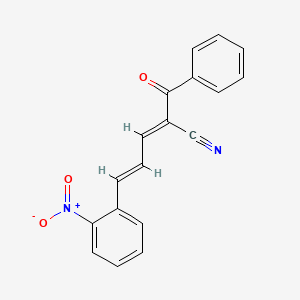
![4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid](/img/no-structure.png)
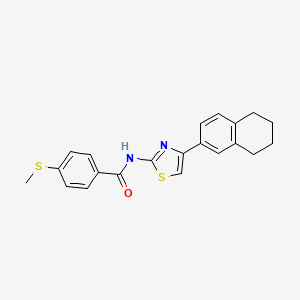
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2784996.png)
![Ethyl 5-[2-[(2,4-dichlorobenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2784997.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2784998.png)

